molecular formula C12H14BrFO B13223730 (2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane

(2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane

Katalognummer: B13223730
Molekulargewicht: 273.14 g/mol
InChI-Schlüssel: XVHKDHAIJBDTKG-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane is a chiral compound characterized by the presence of a bromomethyl group and a fluorophenyl group attached to an oxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate oxane derivative and a fluorophenyl precursor.

    Bromomethylation: The oxane derivative undergoes bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Fluorophenyl Introduction: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where the bromomethylated oxane reacts with a fluorophenyl nucleophile under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane can undergo various chemical reactions, including:

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of (2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,5R)-2-(Chloromethyl)-5-(2-fluorophenyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    (2S,5R)-2-(Bromomethyl)-5-(4-fluorophenyl)oxane: Similar structure but with the fluorophenyl group in a different position.

    (2S,5R)-2-(Bromomethyl)-5-(2-chlorophenyl)oxane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

(2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane is unique due to the specific combination of the bromomethyl and fluorophenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C12H14BrFO

Molekulargewicht

273.14 g/mol

IUPAC-Name

(2S,5R)-2-(bromomethyl)-5-(2-fluorophenyl)oxane

InChI

InChI=1S/C12H14BrFO/c13-7-10-6-5-9(8-15-10)11-3-1-2-4-12(11)14/h1-4,9-10H,5-8H2/t9-,10-/m0/s1

InChI-Schlüssel

XVHKDHAIJBDTKG-UWVGGRQHSA-N

Isomerische SMILES

C1C[C@H](OC[C@H]1C2=CC=CC=C2F)CBr

Kanonische SMILES

C1CC(OCC1C2=CC=CC=C2F)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.